4-(4-chlorophenyl)-1-(4-ethylphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Description
This compound belongs to the pyrimidine-2-thione class, characterized by a dihydropyrimidine core substituted with aromatic and heterocyclic moieties. Key structural features include:
- 4-Chlorophenyl group: Enhances lipophilicity and may influence binding interactions via halogen bonding .
- 3-Phenyl-1,2,4-oxadiazole: A planar heterocycle known for improving metabolic stability and bioactivity in medicinal chemistry .
- 6-Methyl substituent: Modulates electronic effects on the pyrimidine ring.
The compound’s synthesis likely follows Biginelli-like multicomponent reactions or condensation protocols, as seen in structurally related pyrimidine derivatives . Its characterization would involve techniques like NMR, X-ray crystallography (using tools like SHELX or ORTEP ), and computational analysis (e.g., Multiwfn for electronic properties ).
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(4-ethylphenyl)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4OS/c1-3-18-9-15-22(16-10-18)32-17(2)23(24(29-27(32)34)19-11-13-21(28)14-12-19)26-30-25(31-33-26)20-7-5-4-6-8-20/h4-16,24H,3H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZYDROKJINPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(NC2=S)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-1-(4-ethylphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione (CAS Number: 1169977-10-9) is a member of the dihydropyrimidine-thione family and incorporates a 1,2,4-oxadiazole moiety. This structure has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 487.0 g/mol. Its structural features include:
- A chlorophenyl group which is known for enhancing biological activity.
- An ethylphenyl substituent that may contribute to lipophilicity.
- A 1,2,4-oxadiazole ring, recognized for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole derivatives have shown antiangiogenic and antiproliferative activities by downregulating vascular endothelial growth factor (VEGF) and inhibiting hypoxia-inducible factor 1-alpha (HIF-1α) translocation .
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives similar to this compound can exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For example, certain oxadiazole derivatives reported IC50 values ranging from 0.12 to 15.63 µM against MCF-7 cells .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine at the para position has been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Broad Spectrum Activity : Studies show that thiazolidinone derivatives with oxadiazole rings possess moderate to promising antimicrobial activity against various bacterial strains .
- Mechanisms : The antimicrobial effect is attributed to disruption of bacterial cell walls and interference with metabolic pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer efficacy and found that modifications in substituents significantly affected their potency. Compounds with halogen substitutions exhibited enhanced activity against cancer cell lines .
- Antioxidant Potential : Another study highlighted the antioxidant capabilities of oxadiazole derivatives which may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Anticancer | D-16 | 15.63 | MCF-7 |
| Antimicrobial | D-4 | Varies | Various |
| Antioxidant | D-20 | Moderate | N/A |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of precursor compounds. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure.
Biological Applications
The primary applications of 4-(4-chlorophenyl)-1-(4-ethylphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione are detailed below:
Antimicrobial Activity
Research has shown that derivatives of oxadiazole-thione compounds exhibit promising antimicrobial properties. Studies indicate that this compound demonstrates significant activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). In vitro assays reveal that it can inhibit cell proliferation and induce apoptosis in these cancer cells . The presence of the oxadiazole moiety is thought to play a crucial role in enhancing its anticancer activity.
Anti-inflammatory Effects
Some studies suggest that thione derivatives may possess anti-inflammatory properties. While specific data on this compound is limited, related compounds have shown potential in reducing inflammation markers in vitro .
Case Studies
Several case studies highlight the effectiveness of this compound in biological assays:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The thione moiety exhibits reactivity toward nucleophiles, enabling sulfur-based transformations:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media yields S-alkyl derivatives. For example, treatment with CH₃I in K₂CO₃/DMF produces the corresponding methylthioether .
-
Oxidation : Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts the thione to a disulfide or sulfoxide, depending on stoichiometry .
Table 1: Representative Thione Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 12h | S-Methyl derivative | 82 | |
| Oxidation | H₂O₂ (1 eq), CHCl₃, 0°C, 2h | Disulfide dimer | 65 |
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazol-5-yl group participates in electrophilic substitution and ring-opening reactions:
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the meta position of the phenyl substituent on the oxadiazole ring.
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Ring-Opening : Hydrolysis under acidic conditions (HCl/H₂O, reflux) cleaves the oxadiazole to form a diamide intermediate .
Table 2: Oxadiazole Reactivity
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C, 4h | 3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl | Regioselective at phenyl |
| Hydrolysis | 6M HCl, 80°C, 8h | 5-Carbamoylpyrimidine derivative | Requires vigorous conditions |
Cyclocondensation Reactions
The dihydropyrimidine core undergoes cyclocondensation with aldehydes or ketones in solvent-free conditions, forming fused heterocycles. For example, reaction with benzaldehyde under twin-screw extrusion produces tricyclic structures :
Key Data :
-
Melting points of products correlate with literature values (e.g., 204–208°C for ethyl 6-methyl-4-phenyl-2-thioxo derivatives) .
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FTIR confirms C=S (1193 cm⁻¹) and C=N (1574 cm⁻¹) stretches post-reaction .
Deuterium Exchange Studies
Deuterium labeling at exchangeable protons (e.g., NH groups) was observed in CDCl₃/D₂O, confirming the presence of acidic hydrogens adjacent to the thione and pyrimidine moieties . This property facilitates isotopic labeling for mechanistic studies.
Coordination Chemistry
The thione sulfur acts as a soft Lewis base, forming complexes with transition metals (e.g., Pd(II), Cu(I)):
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Reaction with PdCl₂ in ethanol yields a square-planar complex, as evidenced by UV-Vis ( = 420 nm) and conductivity measurements.
Photochemical Reactivity
UV irradiation ( = 254 nm) in acetonitrile induces C-S bond cleavage, generating thiyl radicals detectable via ESR spectroscopy . This reactivity is critical in photostability assessments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Chlorophenyl vs. Methylphenyl: The target compound’s 4-ClPh group increases lipophilicity (logP ~4.2 estimated) compared to methyl-substituted analogs (logP ~3.5), favoring membrane permeability but reducing aqueous solubility . Ethylphenyl vs.
Heterocycle Impact :
- 1,2,4-Oxadiazole vs. Triazole : Oxadiazoles (as in the target compound) exhibit greater metabolic stability than triazoles due to resistance to enzymatic hydrolysis .
Electronic Properties :
- The oxadiazole’s electron-withdrawing nature polarizes the pyrimidine ring, enhancing dipole interactions in biological targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(4-chlorophenyl)-1-(4-ethylphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via a Biginelli-like cyclocondensation reaction. For example, thiourea, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and β-keto esters/acetylacetone are heated under reflux in the presence of a catalyst (e.g., calcium fluoride) . Key steps include:
- Solvent selection : Methanol or ethanol for recrystallization to improve purity.
- Catalyst optimization : Calcium fluoride (0.07 g per 0.01 mol of reactants) enhances reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) to track reaction completion.
- Yield : ~90% achieved via hot methanol recrystallization .
Q. How is the crystal structure of this compound determined, and what conformational features influence its reactivity?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. Key findings include:
- Flattened boat conformation : The dihydropyrimidine ring adopts this conformation, with the chlorophenyl group in an axial orientation and thione/acetyl groups equatorial .
- Intermolecular interactions : N–H⋯O and C–H⋯S hydrogen bonds stabilize the crystal lattice .
- Dihedral angles : The plane of the dihydropyrimidine ring forms an 87.9° angle with the chlorophenyl ring, affecting stacking interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1668 cm⁻¹, N–H at ~3417 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.7–7.6 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 440 for trifluoromethyl analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution of chlorophenyl with methoxyphenyl) impact biological activity?
- Methodology : Comparative crystallography and bioactivity assays reveal:
- Electron-withdrawing vs. donating groups : Chlorophenyl derivatives exhibit enhanced antioxidant activity compared to methoxyphenyl analogs due to increased electrophilicity .
- Biological targets : Dihydropyrimidine-thiones inhibit calcium channels and HIV gp-120-CD4 interactions, with IC₅₀ values correlating with substituent electronegativity .
Q. What contradictions exist in reported data on this compound’s bioactivity, and how can they be resolved?
- Contradiction : Some studies report potent antiviral activity, while others emphasize calcium channel blockade .
- Resolution :
- Assay specificity : Use targeted in vitro models (e.g., HEK293 cells for calcium flux vs. TZM-bl cells for HIV entry).
- Structural analogs : Test derivatives with varied oxadiazole substitutions to isolate mechanism-specific effects .
Q. How can computational methods predict the compound’s binding affinity for kinase targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxadiazole nitrogen) and hydrophobic regions (e.g., chlorophenyl group) .
Q. What strategies optimize regioselectivity in reactions involving the oxadiazole moiety?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., thione sulfur) during functionalization .
- Catalytic systems : Palladium-catalyzed cross-coupling to selectively modify the oxadiazole ring .
Notes
- Avoid unreliable sources (e.g., ) per user instructions.
- Advanced questions emphasize mechanistic analysis, while basic questions focus on reproducible protocols.
- Methodological rigor (e.g., SC-XRD, docking) ensures authoritative answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
